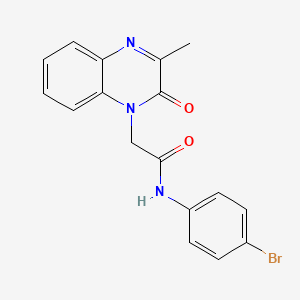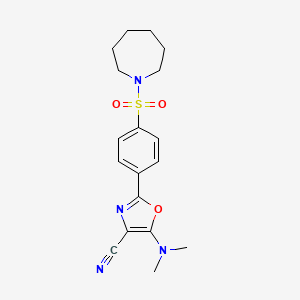
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) patients who have developed a resistance to first-generation TKIs, such as erlotinib and gefitinib. AZD-9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a valuable addition to the arsenal of cancer therapeutics.
Mechanism Of Action
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting EGFR signaling, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile induces apoptosis (cell death) in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been shown to have a favorable safety profile, with minimal side effects compared to other TKIs. The drug is well-tolerated by patients, and its pharmacokinetics have been extensively studied. 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has a half-life of approximately 25 hours and is metabolized by the liver. The drug has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases.
Advantages And Limitations For Lab Experiments
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has several advantages for laboratory experiments, including its high potency and selectivity for mutant EGFR. The drug is also available in both in vitro and in vivo formulations, making it suitable for a wide range of studies. However, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile's irreversible binding to EGFR can pose challenges in certain experiments, as it may interfere with downstream signaling pathways that are not directly related to EGFR.
Future Directions
There are several future directions for research on 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile, including:
1. Combination therapies: 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has shown promising results in combination with other drugs, such as immune checkpoint inhibitors. Further studies are needed to determine the optimal combinations and dosages for maximum efficacy.
2. Resistance mechanisms: Although 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has shown activity against tumors that have developed resistance to first-generation TKIs, some patients still develop resistance to 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile. Understanding the mechanisms of resistance and developing strategies to overcome them is a critical area of research.
3. Biomarkers: Identifying biomarkers that can predict response to 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile would help clinicians select the most appropriate patients for treatment. Several potential biomarkers, such as T790M mutation status and EGFR copy number, are currently being investigated.
4. Other cancer types: Although 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is currently approved for NSCLC, its unique mechanism of action may make it a potential treatment option for other cancer types. Further studies are needed to determine its efficacy in other cancers.
In conclusion, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a promising third-generation TKI that has shown significant activity against NSCLC tumors with EGFR mutations. Its unique mechanism of action and favorable safety profile make it a valuable addition to the arsenal of cancer therapeutics. Further research is needed to fully understand its potential and optimize its use in the clinic.
Synthesis Methods
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile involves several steps, including the preparation of the starting material, 2-chloro-5-nitrobenzoic acid, and the subsequent coupling reaction with 1-azepanamine. The resulting compound is then subjected to a series of reactions, including reduction, cyclization, and nitrile formation, to yield the final product, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile. The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. The drug has shown significant activity against tumors that have developed resistance to first-generation TKIs, making it a promising therapeutic option for patients with advanced NSCLC. In addition, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been tested in combination with other drugs, such as the immune checkpoint inhibitor durvalumab, to enhance its anti-tumor effects.
properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21(2)18-16(13-19)20-17(25-18)14-7-9-15(10-8-14)26(23,24)22-11-5-3-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQNBTUWFJHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
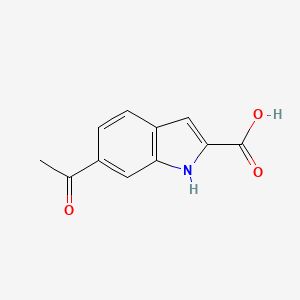
![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)

![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
![2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2618867.png)
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)

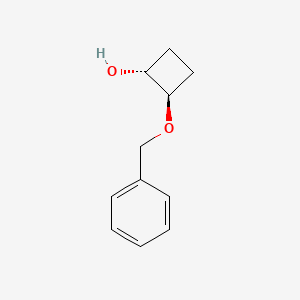
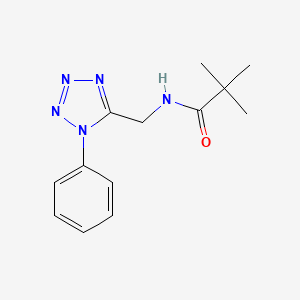
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2618875.png)
